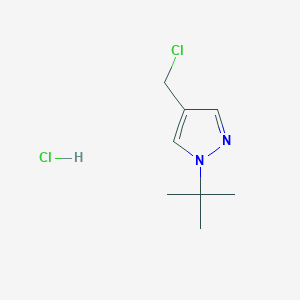

1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride

Vue d'ensemble

Description

“1-tert-butyl-4-(chloromethyl)benzene” is an important intermediate in organic synthesis. It is mainly used in medicine, pesticides, and spices . The compound has a molecular weight of 182.69 g/mol and a molecular formula of C11H15Cl .

Molecular Structure Analysis

The molecular structure of “1-tert-butyl-4-(chloromethyl)benzene” is represented by the formula (CH3)3CC6H4CH2Cl . The InChI key for this compound is WAXIFMGAKWIFDQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-tert-butyl-4-(chloromethyl)benzene” include a boiling point of 101-105°C at 7 mmHg, a density of 0.945 g/mL at 25°C, and a refractive index of 1.521 .Applications De Recherche Scientifique

Synthesis and Regioselectivity

1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride serves as a precursor for the synthesis of various pyrazole derivatives. A study by Martins et al. (2012) focuses on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, showcasing the compound's role in the regioselective formation of pyrazoles, highlighting its utility in creating substances with potential biological activities (Martins et al., 2012).

Functionalized Pyrazoles for Ligand Synthesis

Functionalized pyrazoles, derivable from this compound, are crucial in ligand synthesis. Grotjahn et al. (2002) detailed the synthesis of pyrazoles with functionalized side chains at C3, providing a pathway for creating complex molecules that can serve as ligands, useful in various catalytic and metal-organic frameworks (Grotjahn et al., 2002).

Photophysics and Material Science

In the realm of materials science, this compound contributes to the development of luminescent materials. Ma et al. (2005) synthesized luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes, demonstrating the compound's application in creating materials with potential use in OLEDs and photovoltaic devices (Ma et al., 2005).

Corrosion Inhibition

The compound's derivatives have been studied for their corrosion inhibition properties. Ouali et al. (2013) investigated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, revealing the practical application of these derivatives in protecting industrial materials (Ouali et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

1-tert-butyl-4-(chloromethyl)pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2.ClH/c1-8(2,3)11-6-7(4-9)5-10-11;/h5-6H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYZDBVWNDYSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-3-[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2716099.png)

![2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2716100.png)

![4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2716103.png)

![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2716105.png)

![N-tert-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716106.png)

![N-(4-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716111.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]but-2-enamide](/img/structure/B2716114.png)

![methyl 4-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2716118.png)